molecular formula C22H18N2O5 B11084039 1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one

1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B11084039
M. Wt: 390.4 g/mol
InChI Key: ADYDGCDQODOPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a nitro group, a phenoxy group, and a propyldibenzo[b,f][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Phenoxylation: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated precursor.

    Oxazepine Ring Formation: The formation of the dibenzo[b,f][1,4]oxazepine core involves cyclization reactions, often facilitated by base-promoted or acid-catalyzed conditions.

    Propylation: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the phenoxy group, forming quinone derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution Reagents: Halogenated compounds, alkyl halides, and phenols.

Major Products

    Amino Derivatives: Formed through reduction of the nitro group.

    Quinone Derivatives: Resulting from oxidation of the phenoxy group.

    Substituted Oxazepines: Obtained through various substitution reactions.

Scientific Research Applications

1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro, phenoxy, and propyl groups, resulting in different chemical properties and reactivity.

    1-nitro-3-phenoxy-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a methyl group instead of a propyl group, affecting its steric and electronic properties.

    1-nitro-3-phenoxy-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an ethyl group, leading to variations in its chemical behavior compared to the propyl derivative.

Uniqueness

1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro, phenoxy, and propyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

7-nitro-9-phenoxy-5-propylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C22H18N2O5/c1-2-12-23-17-10-6-7-11-19(17)29-20-14-16(28-15-8-4-3-5-9-15)13-18(24(26)27)21(20)22(23)25/h3-11,13-14H,2,12H2,1H3

InChI Key

ADYDGCDQODOPLE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2OC3=CC(=CC(=C3C1=O)[N+](=O)[O-])OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.